2-Propanol, 1-phenylthio-

CAS No.: 937-56-4

Cat. No.: VC14419365

Molecular Formula: C9H12OS

Molecular Weight: 168.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 937-56-4 |

|---|---|

| Molecular Formula | C9H12OS |

| Molecular Weight | 168.26 g/mol |

| IUPAC Name | 1-phenylsulfanylpropan-2-ol |

| Standard InChI | InChI=1S/C9H12OS/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |

| Standard InChI Key | LMWDPYSNDDVIAD-UHFFFAOYSA-N |

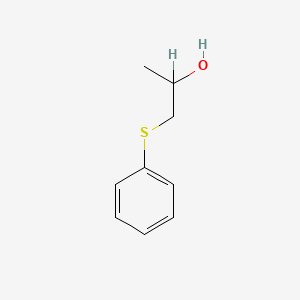

| Canonical SMILES | CC(CSC1=CC=CC=C1)O |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

2-Propanol, 1-phenylthio- is systematically named 1-phenylsulfanylpropan-2-ol under IUPAC guidelines . Its molecular formula reflects a propanol backbone () substituted with a phenylthio group () at the first carbon. The compound’s SMILES notation, CC(CSC1=CC=CC=C1)O, encodes its connectivity: a central carbon bonded to a hydroxyl group, a methyl group, and a phenylthio moiety .

Stereochemical and Conformational Properties

The molecule exhibits conformational flexibility due to free rotation around the C-S bond. Density functional theory (DFT) calculations predict a preferred conformation where the phenyl ring lies perpendicular to the propanol chain, minimizing steric hindrance . The InChIKey LMWDPYSNDDVIAD-UHFFFAOYSA-N uniquely identifies its stereochemical and isotopic features .

Table 1: Key Identifiers of 2-Propanol, 1-Phenylthio-

| Property | Value | Source |

|---|---|---|

| CAS Number | 937-56-4 | |

| Molecular Formula | ||

| Molecular Weight | 168.26 g/mol | |

| SMILES | CC(CSC1=CC=CC=C1)O | |

| InChIKey | LMWDPYSNDDVIAD-UHFFFAOYSA-N |

Synthesis and Preparation

Classical Synthetic Routes

The compound is typically synthesized via nucleophilic substitution reactions. A 1994 Tetrahedron publication describes the reaction of 2-propanol derivatives with thiophenol () in the presence of a base, yielding 2-propanol, 1-phenylthio- with moderate efficiency . For example:

This method achieves yields of 44–77% under optimized conditions (70°C, 20 hours) .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for 2-propanol, 1-phenylthio- remain limited, but computational estimates predict a boiling point of ~250–300°C and a density of 1.2 g/cm³ . The compound’s logP value of 1.47 indicates moderate lipophilicity, favoring solubility in organic solvents like acetonitrile and toluene .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 3300 cm⁻¹ (O-H stretch) and 1050 cm⁻¹ (C-S stretch) .

-

NMR: NMR (CDCl₃) signals include δ 1.3 (s, 3H, CH₃), δ 3.7 (m, 1H, CH-OH), and δ 7.2–7.4 (m, 5H, aromatic) .

-

Mass Spectrometry: Predicted molecular ion peak at m/z 168.06 ([M]⁺), with fragmentation patterns dominated by loss of H₂O (-18 Da) and SPh (-93 Da) .

Reactivity and Applications

Nucleophilic Substitution

The hydroxyl group undergoes esterification and etherification, while the phenylthio moiety participates in oxidation reactions. For instance, treatment with hydrogen peroxide yields sulfoxide derivatives, valuable in asymmetric synthesis .

Pharmaceutical Intermediates

Though direct applications are underexplored, structural analogs like 1-amino-2-(phenylthio)-2-propanol (CAS 63716-02-9) serve as precursors to β-amino alcohols, key motifs in antihypertensive agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume